molecular formula C19H18N4O2S B11997322 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11997322
M. Wt: 366.4 g/mol
InChI Key: HBRXRORBHIQJBC-AMYLNKINSA-N
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Description

5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions: Introduction of the methoxyphenyl and propenylidene groups can be done through nucleophilic substitution reactions.

    Thiol Group Introduction: The thiol group can be introduced using thiolation reactions with sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based molecules with potential biological activities.

Biology

In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with broad biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

The unique combination of methoxyphenyl and propenylidene groups in 5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N4O2S/c1-24-16-11-9-15(10-12-16)18-21-22-19(26)23(18)20-13-5-7-14-6-3-4-8-17(14)25-2/h3-13H,1-2H3,(H,22,26)/b7-5+,20-13+

InChI Key

HBRXRORBHIQJBC-AMYLNKINSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3OC

Origin of Product

United States

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